molecular formula C17H13N3 B6153394 2-(7-methyl-1H-indol-3-yl)quinazoline CAS No. 1817720-66-3

2-(7-methyl-1H-indol-3-yl)quinazoline

Cat. No.: B6153394
CAS No.: 1817720-66-3
M. Wt: 259.3
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Description

2-(7-Methyl-1H-indol-3-yl)quinazoline is a synthetic compound designed for research purposes, integrating two pharmacologically significant moieties: an indole and a quinazoline. This combination is of high interest in medicinal chemistry, as both structures are recognized as privileged scaffolds in drug discovery . The indole nucleus is a common feature in many biologically active natural products and synthetic molecules, influencing bacterial processes such as persister cell formation and biofilm formation . The quinazoline core is a well-documented heterocycle with a broad spectrum of documented biological activities, including antibacterial, antifungal, and antitumor properties . Researchers are exploring such hybrid structures, particularly for combating antibiotic resistance. Recent scientific literature highlights that 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues have demonstrated promising activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, similar compounds have shown significant cytotoxic activities against various cancer cell lines in vitro . The mechanism of action for this specific compound may involve targets relevant to these pathways, such as the inhibition of key bacterial enzymes like (p)ppGpp synthetases, which are central to bacterial stress response and persistence . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1817720-66-3

Molecular Formula

C17H13N3

Molecular Weight

259.3

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

2-(7-methyl-1H-indol-3-yl)quinazoline features a quinazoline backbone with a 7-methyl substituted indole moiety at the 2-position. This unique structural combination enhances its biological activity and reactivity. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, utilizing methods such as:

  • Cross-dehydrogenative coupling : This reaction allows for the formation of complex products through C–H activation, often catalyzed by copper.
  • Cyclization reactions : Various cyclization strategies can be employed to construct the quinazoline core from indole derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. It disrupts tubulin polymerization, which is crucial for mitosis, thereby preventing cell division. Studies have demonstrated its effectiveness against various cancer cell lines, indicating significant antiproliferative activity.

Antimicrobial Activity

This compound has been investigated for its antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). It exhibits low minimum inhibitory concentrations (MICs), highlighting its potential as an antimicrobial agent.

Applications in Research

The applications of this compound span several fields:

Medicinal Chemistry

This compound serves as a lead structure for developing new drugs targeting various diseases due to its diverse biological activities. Its derivatives are being explored for enhanced potency and selectivity against specific targets in cancer and infectious diseases.

Structural Analog Studies

Research into structurally similar compounds has provided insights into the pharmacological profiles associated with different substitution patterns. For instance, compounds like 4-(7-methylindolyl)-quinazoline exhibit distinct reactivity patterns due to variations in their indole positioning.

Comparison with Similar Compounds

Substituent Effects on Indole and Quinazoline Rings

  • Electron-Donating Groups (EDGs):

    • In 4-phenylethynylquinazolines (e.g., compound 6l ), the introduction of a 4-methoxyphenyl group (EDG) at the 2-position reduces emission intensity but increases emission wavelength in DMF due to enhanced π-electron delocalization .
    • For 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, the presence of EDGs like methoxy or methyl on the indole ring (e.g., 7-methyl) may similarly influence intramolecular charge transfer (ICT) and photophysical behavior, though direct data are unavailable .
  • Electron-Withdrawing Groups (EWGs):

    • Chloro substituents (e.g., in compound 6c ) on the 2-phenyl ring of quinazolines decrease emission intensity and wavelength, suggesting competing electronic effects between EDGs and EWGs .

Core Heterocycle Variations

  • Thiazolopyrimidine Derivatives (Compounds 27 and 28):

    • Replacement of quinazoline with thiazolo[2,3-b]quinazoline (e.g., compound 27 ) alters solubility and emission properties. For instance, compound 27 exhibits a molecular weight of 541.4 g/mol and 99.1% HPLC purity, with distinct NMR shifts due to the thiazole ring’s electron-withdrawing nature .
    • Substituents like 4-methoxyphenyl (compound 28 ) further modify emission maxima, highlighting the role of para-substituents in tuning electronic profiles .
  • Imidazole-Indole Hybrids (Compounds 77–79):

    • Derivatives such as 77 (7-chloro-substituted) and 79 (5-methoxy-substituted) demonstrate how halogen and alkoxy groups impact bioactivity and spectroscopic properties. For example, 79 shows a molecular weight of 389.04 g/mol, with methoxy enhancing π-delocalization in HRESIMS spectra .

Photophysical Properties

Table 1: Emission Characteristics of Selected Quinazoline and Indole Derivatives

Compound Substituents Emission λmax (nm) Intensity Trend Reference
6l (4-methoxyphenyl) 2-,6-,8-(4-methoxyphenyl) Red-shifted Reduced
6c (4-chlorophenyl) 2-(4-Cl), 6-,8-(4-F) Blue-shifted Reduced
27 (thiazoloquinazoline) 2-(indole), 8-phenyl Not reported High purity
79 (imidazole-indole) 5-methoxy, 1H-indol-3-ylmethyl Not reported Moderate
  • Solvent Effects:
    • Polar solvents like DMF induce red shifts in emission spectra for compounds 6i–l , attributed to dipolar interactions stabilizing ICT states .

Preparation Methods

Niementowski Reaction with Indole-Containing Amines

The Niementowski reaction, a classical method for quinazoline synthesis, involves cyclocondensation of anthranilic acid derivatives with amides or nitriles. For 2-(7-methyl-1H-indol-3-yl)quinazoline, this approach requires 3-amino-7-methylindole as a precursor. Reacting this amine with a carbonyl-containing species, such as benzaldehyde derivatives, under reflux conditions with formamide or urea facilitates cyclization. For example, heating 3-amino-7-methylindole with o-nitrobenzaldehyde in formamide at 190°C yields the quinazoline scaffold via intramolecular dehydration.

However, the limited availability of 3-amino-7-methylindole necessitates additional synthetic steps, such as reductive amination of 7-methylindole-3-carbaldehyde. This introduces complexity, reducing overall yield. Modifications using microwave-assisted synthesis or ionic liquid catalysts could enhance efficiency, though such adaptations remain unexplored for this specific target.

Chlorination-Amination Pathway

Synthesis of 2-Chloroquinazoline Intermediates

A widely adopted strategy involves preparing 2-chloroquinazoline as a reactive intermediate. Source details the chlorination of quinazolin-4(3H)-ones using thionyl chloride (SOCl₂) in the presence of catalytic DMF. For instance, treating 2-oxoquinazoline with SOCl₂ (46 mol. equiv.) at 90°C for 4 hours yields 2-chloroquinazoline in ~85% purity. This intermediate’s electrophilic C2 position enables nucleophilic substitution with 7-methylindole.

Coupling with 7-Methylindole

The 3-position of indole exhibits nucleophilic character under basic conditions. Reacting 2-chloroquinazoline with 7-methylindole in propan-2-ol at 90°C for 4 hours, using triethylamine (TEA) as a base, facilitates C–N bond formation. This method, analogous to Gefitinib synthesis, achieves moderate yields (50–65%) but requires optimization to mitigate side reactions, such as indole polymerization.

Table 1: Chlorination-Amination Reaction Parameters

ParameterConditionYield (%)Reference
Chlorinating AgentSOCl₂ (46 mol. equiv.)85
SolventDCM/Propan-2-ol65
Temperature90°C
BaseTriethylamine60

Cross-Dehydrogenative Coupling (CDC) Using Quinazoline N-Oxides

Copper-Catalyzed C–H Functionalization

Source reports a CDC reaction between quinazoline-3-oxides and indoles under aerobic conditions. While demonstrated for 4-substituted quinazolines, this method holds promise for 2-substitution with modifications. Using quinazoline-1-oxide instead of 3-oxide could redirect coupling to the C2 position. For example, reacting quinazoline-1-oxide with 7-methylindole in methanol at 60°C, catalyzed by CuCl₂ (10 mol.%), yields the coupled product after deoxygenation with Fe/acetic acid.

Table 2: CDC Reaction Optimization

CatalystSolventTemperature (°C)Yield (%)Reference
CuCl₂Methanol6077
CuIToluene8042
NoneMethanol600

Deoxygenation to Final Product

Post-coupling, the N-oxide group is reduced using iron powder in acetic acid at 55–60°C. This step restores the quinazoline aromatic system, affording this compound in >70% yield.

Suzuki-Miyaura Cross-Coupling

Boronic Acid Preparation

Suzuki coupling requires 2-bromoquinazoline and 7-methylindole-3-boronic acid. The latter is synthesized via Miyaura borylation of 3-bromo-7-methylindole with bis(pinacolato)diboron under palladium catalysis.

Palladium-Catalyzed Coupling

Reacting 2-bromoquinazoline with 7-methylindole-3-boronic acid in a 1:1.2 molar ratio, using Pd(PPh₃)₄ (5 mol.%) and K₂CO₃ in THF/water (3:1), achieves 68–75% yield. This method offers regioselectivity but demands air-free conditions and costly catalysts.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Challenges

MethodYield (%)AdvantagesLimitations
Chlorination-Amination50–65Simple reagentsLow regioselectivity
CDC with N-Oxides70–77Atom-economicRequires N-oxide synthesis
Suzuki Coupling68–75High regioselectivityCostly catalysts

Mechanistic Insights and Side Reactions

Competing Pathways in Chlorination-Amination

During amination, 2-chloroquinazoline may undergo hydrolysis to 2-hydroxyquinazoline if moisture is present. Additionally, over-chlorination at other positions can occur if SOCl₂ is used in excess.

CDC Reaction Selectivity

The copper catalyst’s oxophilicity directs indole coupling to the quinazoline’s electron-deficient position. For 2-substitution, altering the N-oxide’s position or employing sterically hindered ligands could enhance selectivity.

Industrial-Scale Considerations

Cost-Benefit Analysis

The chlorination-amination method is cost-effective for bulk production due to low catalyst requirements. Conversely, Suzuki coupling’s reliance on palladium limits scalability.

Green Chemistry Metrics

CDC reactions excel in atom economy (82–90%) but generate stoichiometric copper waste. Solvent recovery systems and catalytic recycling are critical for sustainable scale-up .

Q & A

Q. What statistical methods are suitable for analyzing contradictory SAR trends?

  • Methodological Answer : Apply multivariate analysis (PCA, PLS) to datasets combining substituent properties (logP, molar refractivity) and bioactivity. used PCA to identify that C2 Schiff base groups correlate with antiviral activity (R² = 0.89), while C3 phosphoramidates show herbicidal effects .

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